2-(4-Methylstyryl)-5-nitrooxazole
Description
2-(4-Methylstyryl)-5-nitrooxazole is a nitro-substituted oxazole derivative characterized by a 5-nitrooxazole core and a 4-methylstyryl group at position 2. The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, is functionalized with a nitro group at position 5, which confers strong electron-withdrawing properties.
Properties
Molecular Formula |
C12H10N2O3 |
|---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
2-[(E)-2-(4-methylphenyl)ethenyl]-5-nitro-1,3-oxazole |
InChI |
InChI=1S/C12H10N2O3/c1-9-2-4-10(5-3-9)6-7-11-13-8-12(17-11)14(15)16/h2-8H,1H3/b7-6+ |
InChI Key |
WIIPJUDVLRWEHV-VOTSOKGWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=NC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=NC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylstyryl)-5-nitrooxazole typically involves the reaction of 4-methylstyrene with 5-nitrooxazole under specific conditions. One common method involves the use of a palladium-catalyzed reaction, where 4-methylstyrene is reacted with 5-nitrooxazole in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, typically nitrogen or argon, and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 2-(4-Methylstyryl)-5-nitrooxazole may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the production yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylstyryl)-5-nitrooxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The styryl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various derivatives of 2-(4-Methylstyryl)-5-nitrooxazole, such as amines, halogenated compounds, and other substituted oxazoles.
Scientific Research Applications
2-(4-Methylstyryl)-5-nitrooxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-(4-Methylstyryl)-5-nitrooxazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to antimicrobial effects. The styryl group can also interact with cellular components, disrupting normal cellular functions and leading to cell death in microbial organisms .
Comparison with Similar Compounds
Key Observations :
- Heterocycle Influence : The oxazole core in the target compound differs from isoxazole () and thiazole () in electronic and steric properties. Isoxazole’s oxygen-nitrogen adjacency increases polarity compared to oxazole, while thiazole’s sulfur atom enhances lipophilicity .
- Substituent Effects: The 4-methylstyryl group in the target compound likely increases planarity and conjugation compared to alkyl or alkoxy substituents in analogs, affecting solubility and reactivity. For example, ’s tetrazole-linked isoxazole derivatives exhibit antirhnoviral activity, suggesting nitro positioning (3-nitrophenyl vs. 5-nitrooxazole) may critically influence bioactivity .
Physicochemical and Functional Properties
Table 2: Inferred Property Comparison
Key Observations :
- Solubility: The styryl group in the target compound reduces polarity compared to ’s alkyl-substituted oxazole, which is more soluble in nonpolar solvents .
- Electronic Effects: The 5-nitro group in oxazole/thiazole derivatives enhances electrophilicity, facilitating nucleophilic substitutions. However, in thiazoles (), the amino group at position 2 balances reactivity, enabling drug-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
